4-Bromo-6-(trifluoromethyl)pyridin-2-amine 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1196147-49-5
VCID: VC2720349
InChI: InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
SMILES: C1=C(C=C(N=C1C(F)(F)F)N)Br
Molecular Formula: C6H4BrF3N2
Molecular Weight: 241.01 g/mol

4-Bromo-6-(trifluoromethyl)pyridin-2-amine

CAS No.: 1196147-49-5

VCID: VC2720349

Molecular Formula: C6H4BrF3N2

Molecular Weight: 241.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(trifluoromethyl)pyridin-2-amine - 1196147-49-5

Description

4-Bromo-6-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring with specific substitutions: a bromine atom at the 4-position, a trifluoromethyl group at the 6-position, and an amine group at the 2-position. This unique structure imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications, particularly in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine can be achieved through several methods:

  • Suzuki-Miyaura Coupling Reaction: This involves the coupling of a bromopyridine derivative with a trifluoromethyl-substituted boronic acid in the presence of a palladium catalyst.

  • Nucleophilic Substitution Reactions: The trifluoromethyl group can be introduced through electrophilic fluorination techniques.

Synthesis MethodDescriptionConditions
Suzuki-Miyaura CouplingCoupling of bromopyridine derivative with trifluoromethyl-substituted boronic acid using palladium catalystSolvents like ethanol or acetonitrile; temperatures from room temperature to reflux
Nucleophilic SubstitutionIntroduction of trifluoromethyl group via electrophilic fluorinationVarious solvents; controlled temperatures

Chemical Reactions and Applications

4-Bromo-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including substitution and oxidation reactions. Common reagents for substitution reactions include sodium azide or thiourea, while oxidation may utilize hydrogen peroxide.

  • Substitution Reactions: The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon center, thereby forming new bonds. This reactivity is crucial in synthesizing more complex organic molecules used in pharmaceuticals and materials science.

  • Applications: It is primarily used as an intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science. Its unique structural features make it suitable for creating compounds with enhanced biological activity or specific pharmacological properties.

Research Findings and Future Directions

Research on 4-Bromo-6-(trifluoromethyl)pyridin-2-amine focuses on its potential interactions with biological targets. Preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic pathways, which is crucial for optimizing its use in drug design and development.

Compound FeatureImpact on Biological Activity
Trifluoromethyl GroupInfluences electronic properties and biological activity
Bromine SubstitutionEnhances reactivity as a leaving group in substitution reactions

Given its unique properties and potential applications, further research is needed to fully explore the capabilities of 4-Bromo-6-(trifluoromethyl)pyridin-2-amine in medicinal chemistry and materials science.

CAS No. 1196147-49-5
Product Name 4-Bromo-6-(trifluoromethyl)pyridin-2-amine
Molecular Formula C6H4BrF3N2
Molecular Weight 241.01 g/mol
IUPAC Name 4-bromo-6-(trifluoromethyl)pyridin-2-amine
Standard InChI InChI=1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12)
Standard InChIKey HAHXGHOCCWZKAV-UHFFFAOYSA-N
SMILES C1=C(C=C(N=C1C(F)(F)F)N)Br
Canonical SMILES C1=C(C=C(N=C1C(F)(F)F)N)Br
PubChem Compound 72212529
Last Modified Aug 16 2023

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